2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with a unique structure that includes a methoxyacetyl group attached to a dimethylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 2-methoxyacetic acid with a suitable cyclohexane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve continuous or semi-continuous processes where 2-methyl cellosolve is oxidized in the presence of water and a platiniferous heterogeneous catalyst at temperatures ranging from 20-100°C and partial pressures of oxygen between 0.01-2MPa .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The methoxyacetyl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methoxyacetyl chloride: Used as an intermediate in organic synthesis.
Metalaxyl: An acylalanine fungicide with systemic function.
Uniqueness: 2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-(2-methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-11(2)4-7(12)10(8(13)5-11)9(14)6-15-3/h10H,4-6H2,1-3H3 |
InChI Key |
YCUDRNJZFBYNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)COC)C |
Origin of Product |
United States |
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